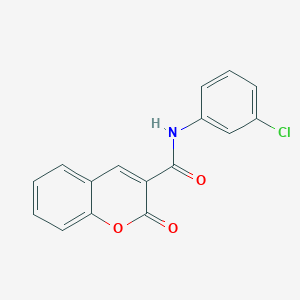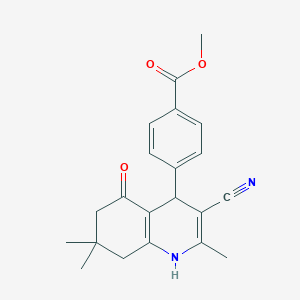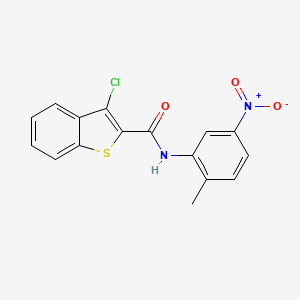![molecular formula C15H13BrN2O2 B11689348 4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11689348.png)
4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of an azomethine group (–NHN=CH–) and are known for their wide range of biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide typically involves the reaction of 4-bromobenzohydrazide with 2-hydroxyacetophenone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours, and the product is obtained by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Applications De Recherche Scientifique
4-bromo-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-bromo-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The azomethine group (–NHN=CH–) is believed to play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-bromo-N’-[(1E)-(2-hydroxyphenyl)methylidene]benzohydrazide
Uniqueness
4-bromo-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide is unique due to its specific structural features, such as the presence of both bromine and hydroxyphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C15H13BrN2O2 |
|---|---|
Poids moléculaire |
333.18 g/mol |
Nom IUPAC |
4-bromo-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(13-4-2-3-5-14(13)19)17-18-15(20)11-6-8-12(16)9-7-11/h2-9,19H,1H3,(H,18,20)/b17-10+ |
Clé InChI |
NGGXIZNEXMJVTO-LICLKQGHSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C2=CC=CC=C2O |
SMILES canonique |
CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11689265.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689272.png)

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11689288.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11689305.png)
![2,3,4,5,6-pentafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11689307.png)



![4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B11689337.png)



![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11689380.png)
